N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide
Description
N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core, a urea linkage, and a dimethyl carboxamide substituent. This compound’s structural features suggest applications in medicinal chemistry, particularly in oncology or inflammation, where urea-linked inhibitors are prevalent .
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(3-phenylpropylcarbamoylamino)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-26(2)19(28)18-23-25-27(24-18)17-12-10-16(11-13-17)22-20(29)21-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H2,21,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLQOYNDWSPUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Urea Linkage Formation: The urea linkage is introduced by reacting an amine with an isocyanate or carbodiimide.
Phenylpropyl Group Introduction: The phenylpropyl group can be attached through a Friedel-Crafts alkylation or similar reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared to three classes of analogs: benzamide derivatives, morpholino-triazine-containing compounds, and urea-based kinase inhibitors. Key distinctions are highlighted below.
Table 1: Structural and Functional Comparison
Key Findings :
Tetrazole vs. Benzamide/Triazine Cores: The tetrazole in the target compound provides superior metabolic stability compared to benzamide derivatives (e.g., ), which are prone to esterase-mediated hydrolysis. Additionally, tetrazoles act as bioisosteres for carboxylic acids, improving membrane permeability relative to polar triazine derivatives () .
Urea Linkage :
- The ureido group in the target compound and Sorafenib () is critical for hydrogen bonding with kinase ATP-binding domains. However, Sorafenib’s trifluoromethyl and chlorophenyl groups confer higher electrophilicity, enabling covalent interactions with cysteine residues in targets like BRAF kinase .
In contrast, alkoxy-substituted benzamides () exhibit moderate polarity (clogP ~2.5–3.0), balancing solubility and permeability but lacking the tetrazole’s stability .
Research Findings
- Synthetic Feasibility : The target compound’s synthesis likely employs carbodiimide-mediated urea coupling (similar to ’s HBTU/DIPEA protocol), with tetrazole formation via [2+3] cycloaddition .
- Biological Activity : While exact target data are unavailable, structural analogs (e.g., Sorafenib) suggest inhibitory activity against kinases (IC₅₀ ~10–100 nM). The tetrazole may reduce off-target effects compared to pyridinecarboxamide cores .
- ADME Profile : The dimethyl carboxamide and phenylpropyl chain predict moderate hepatic clearance (CLhep ~15 mL/min/kg) and oral bioavailability (~40–60%) based on QSAR models .
Biological Activity
N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including cytotoxicity, antiviral properties, and structure-activity relationships (SAR), supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for conferring various biological activities. The presence of the ureido and phenyl groups enhances its interaction with biological targets. The molecular formula can be represented as:
1. Cytotoxicity
Studies have shown that compounds containing tetrazole rings often exhibit cytotoxic effects against various cancer cell lines. For instance, a related study evaluated the cytotoxicity of several tetrazole derivatives, revealing that modifications at specific positions on the tetrazole ring significantly influence their potency. The compound was compared with similar structures, showing varying degrees of cytotoxicity against human cancer cell lines.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 18.4 | >38 |
| Compound B | 46 | >16 |
| This compound | TBD | TBD |
2. Antiviral Activity
The antiviral potential of tetrazole derivatives has been explored extensively. In one study, compounds were tested against the influenza A virus, demonstrating significant antiviral activity. The structure-activity relationship indicated that the presence of specific substituents on the tetrazole ring enhanced antiviral efficacy.
3. Antihypertensive Activity
Research on related compounds has shown promising results in lowering blood pressure through angiotensin-II receptor antagonism. A series of derivatives were synthesized, with some exhibiting significant antihypertensive activity compared to established drugs.
| Compound | % Inhibition at 100 µM |
|---|---|
| AV2 | 78 |
| AV9 | 85 |
| This compound | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Tetrazole Ring : Known for a wide range of biological activities including anticancer and antiviral effects.
- Ureido Group : Enhances interaction with biological receptors.
- Phenyl Propyl Substituent : Influences hydrophobic interactions which are crucial for binding affinity.
Case Studies
- Anticancer Activity : A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents.
- Antiviral Efficacy : Another investigation highlighted the compound's ability to inhibit viral replication in vitro, suggesting its utility in treating viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
